molecular formula C20H30O3 B1180474 (3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one CAS No. 138965-88-5

(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Cat. No. B1180474
CAS RN: 138965-88-5
M. Wt: 318.4 g/mol
InChI Key:
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Description

Synthesis Analysis

Synthesis of complex organic compounds like the one often involves multi-step synthetic pathways, including acylation, Wittig reactions, and catalytic processes. For instance, a synthetic method described involves the preparation of naphthalene derivatives through steps that could be analogous to those needed for our compound, such as acylation and Wittig reaction steps, followed by photodegradation reactions under inert conditions or photoaddition of oxygen in oxygenated solutions for derivative formations (Miesen, Dongen, & Meijer, 2010).

Molecular Structure Analysis

The molecular structure of organic compounds can be determined through crystallography and computational studies. For example, a related compound's crystal structure was analyzed to study intra and intermolecular interactions, providing insights into the preferred ground state conformation and the stereochemical outcomes of photoreactions (V. & C., 2021).

Scientific Research Applications

Chemoenzymatic Synthesis and Derivative Applications

This compound has been utilized in the chemoenzymatic synthesis of other complex molecules. For instance, Kinoshita et al. (2008) described the enzymatic resolution products related to this compound, which were converted to (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate. These syntheses highlight the compound's utility in creating chiral molecules for various applications, including in chemical research and potentially pharmaceuticals Kinoshita et al., 2008.

Novel Heterocycles Synthesis

Research by Taha (2012) used a precursor structurally similar to this compound for the synthesis of novel imidazol-5(4H)-one derivatives. These derivatives exhibited promising antioxidant activities, demonstrating the compound's relevance in synthesizing bioactive molecules Taha, 2012.

DNA Interaction and Drug Potential

A study by Kurt et al. (2020) involved the synthesis of a Schiff base ligand derived from a related compound, investigating its interaction with DNA and potential as a drug candidate. This research highlights the role of such compounds in the development of new therapeutic agents Kurt et al., 2020.

Synthesis of Complex Molecules

The compound's derivatives have been used in the total synthesis of complex molecules like dysideapalaunic acid, a sesterterpenic aldose reductase inhibitor, as reported by Hagiwara and Uda (1991). This synthesis showcases the compound's utility in complex organic synthesis, particularly in creating biologically active molecules Hagiwara & Uda, 1991.

Fluorescent Probe Development

Fa et al. (2015) synthesized a fluorescent probe for β-amyloids using a derivative of this compound, demonstrating its application in Alzheimer’s disease diagnosis. This exemplifies the compound's potential in developing diagnostic tools for neurological diseases Fa et al., 2015.

Future Directions

: Isocoronarin D - BioCrick

properties

IUPAC Name

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-6-9-17-19(2,3)10-5-11-20(17,4)15(13)8-7-14-16(21)12-23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16?,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYIFXENZTEHA-AIWPHDBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C3C(COC3=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\C(COC3=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71550939

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Reactant of Route 2
(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Reactant of Route 3
(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Reactant of Route 4
(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Reactant of Route 5
(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Reactant of Route 6
(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

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